molecular formula C9H14N2O3 B1656041 {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol CAS No. 489437-67-4

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol

Cat. No. B1656041
CAS RN: 489437-67-4
M. Wt: 198.22 g/mol
InChI Key: QKXJJRHUTOKRRV-UHFFFAOYSA-N
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Description

Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one atom each of nitrogen and oxygen . It’s used in a wide variety of chemical reactions, and its derivatives are found in many natural products and pharmaceuticals .


Synthesis Analysis

Morpholine derivatives can be synthesized from a variety of starting materials, including 1,2-amino alcohols, aziridines, and epoxides . The synthesis often involves multicomponent reactions, which are considered environmentally friendly due to their high reaction yield and lower reaction time .


Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, depending on the specific compound. Generally, these compounds contain a morpholine ring, which consists of a six-membered ring with four carbon atoms and one atom each of nitrogen and oxygen .


Chemical Reactions Analysis

Morpholine derivatives can participate in a wide variety of chemical reactions. For example, they can act as corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the specific compound. Generally, these compounds are solid at room temperature .

Mechanism of Action

The mechanism of action of morpholine derivatives can vary widely depending on the specific compound and its biological target. Some morpholine derivatives have been found to inhibit vital enzymes responsible for DNA biosynthesis .

Safety and Hazards

Morpholine derivatives can pose various safety hazards. For example, they can cause eye damage and should be handled with appropriate protective equipment .

Future Directions

The future research directions in the field of morpholine derivatives are vast. They include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on morpholine derivatives .

properties

IUPAC Name

[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c12-7-8-5-9(14-10-8)6-11-1-3-13-4-2-11/h5,12H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJJRHUTOKRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621052
Record name {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol

CAS RN

489437-67-4
Record name {5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether (1.0 g) was dissolved in methanol (2 mL) and treated with 1 M HCl (aq. 10 mL). The mixture was stirred at room temperature for 1 h, then basified with K2CO3, and extracted with dichloromethane. The organic layers were dried (Na2SO4), and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, CH2Cl2/MeOH/NH4OH 92/7.5/0.5) to afford [5-((morpholin-4-yl)methyl)-isoxazol-3-yl]methanol (53%). MH+ 199, Rf 0.24 (CH2Cl2/MeOH/NH4OH 92/7.5/0.5).
Name
[5-((morpholin-4-yl)methyl)isoxazol-3-yl]methyl 2-tetrahydropyranyl ether
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol
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Reactant of Route 6
{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol

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